Antibacterial Activity Against E. faecalis
4-Ethyl-1-methyl-1H-perimidine has been evaluated for antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC₅₀ value of 3.19 × 10³ nM (3.19 μM) as measured by microbial growth inhibition in a 2-fold microtiter broth dilution assay over an 18-hour incubation period [1]. While this represents a documented quantitative antimicrobial activity profile for this specific compound, the IC₅₀ value indicates relatively modest antibacterial potency compared to established antibiotic agents and certain high-potency perimidine o-quinone derivatives that have demonstrated IC₅₀ values <1 μM against cancer cell lines [2]. This quantitative baseline allows researchers to appropriately contextualize the compound's antimicrobial potential for specific screening applications.
| Evidence Dimension | Antibacterial activity (growth inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 × 10³ nM (3.19 μM) |
| Comparator Or Baseline | Perimidine o-quinone derivatives (compound b-12): IC₅₀ ≤ 1 μM against cancer cell lines; perimidine class baseline: cytotoxic IC₅₀ range = 500–1500 nM |
| Quantified Difference | Target compound IC₅₀ is approximately 3.2-fold higher than upper bound of perimidine cytotoxic range (1500 nM) and >3-fold higher than potent perimidine derivatives (<1 μM) |
| Conditions | Enterococcus faecalis CECT 481; 18-hour incubation; 2-fold microtiter broth dilution assay |
Why This Matters
This quantitative activity data enables procurement decisions based on known antimicrobial screening potential rather than untested assumptions.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): 4-Ethyl-1-methyl-1H-perimidine antibacterial activity against Enterococcus faecalis CECT 481. BindingDB Accession: 50006272. View Source
- [2] Zhou DC, Lu YT, Mai YW, Zhang C, Xia J, Yao PF, Wang HG, Huang SL, Huang ZS. Design, synthesis and biological evaluation of novel perimidine o-quinone derivatives as non-intercalative topoisomerase II catalytic inhibitors. Bioorg Chem. 2019;91:103131. View Source
